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Compound of Interest

Compound Name: Zidesamtinib

Cat. No.: B10856204

In the landscape of targeted therapies for ROS1-positive cancers, Zidesamtinib (NVL-520)
and Repotrectinib (TPX-0005, Augtyro™) have emerged as potent next-generation tyrosine
kinase inhibitors (TKIs). Both drugs are designed to overcome limitations of earlier-generation
TKIs, including resistance mutations and brain metastases. This guide provides a detailed
comparison of their pharmacokinetic profiles, supported by available clinical and preclinical
data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Zidesamtinib and Repotrectinib are both orally bioavailable, brain-penetrant TKIs targeting
ROS1, TRK, and ALK oncogenic drivers. Repotrectinib, having received FDA approval, has a
well-characterized pharmacokinetic profile with moderate oral bioavailability, extensive
distribution, and metabolism primarily via CYP3A4. Zidesamtinib, currently in clinical
development (ARROS-1 trial), has shown a favorable pharmacokinetic profile with dose-
dependent exposure and is specifically designed for high central nervous system (CNS)
penetrance and selectivity for ROS1 over the structurally related TRK family, potentially
minimizing off-target neurological adverse events.[1][2][3][4]

Pharmacokinetic Data Comparison

The following table summarizes the available pharmacokinetic parameters for Zidesamtinib
and Repotrectinib. Data for Repotrectinib is derived from its prescribing information and clinical
trial publications, while data for Zidesamtinib is based on preliminary findings from the
ARROS-1 clinical trial.
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Pharmacokinetic
Parameter

Zidesamtinib (NVL-520)

Repotrectinib (TPX-0005)

Absorption

Bioavailability

Favorable pharmacokinetics
observed; specific value not

yet reported.[5]

Absolute bioavailability: 45.7%.
[6]

Tmax (Time to Peak Plasma

Data from Phase 1/2 ARROS-1

~2-3 hours after a single oral

Concentration) trial pending full publication.[7] dose.[6]
No clinically significant effect of
Food Effect Not yet reported. a high-fat meal on
pharmacokinetics.[6]
Distribution

CNS Penetrance

Designed for high CNS
penetrance; has demonstrated
intracranial responses in
clinical trials.[1][3][4]

Demonstrates CNS activity
and has achieved responses in

patients with brain metastases.

[8]

Protein Binding

Not yet reported.

95.4% (in vitro).

Volume of Distribution (Vz/F)

Not yet reported.

432 L.

Metabolism

Primary Metabolizing Enzymes

Under investigation in the
ARROS-1 trial.

Primarily metabolized by
CYP3A4, followed by

secondary glucuronidation.[6]

Excretion

Route of Elimination

Under investigation.

Primarily in feces (88.8%, with
50.6% as unchanged drug); a
small percentage is recovered
in urine (4.84%).

Half-life (tv%)

Phase 1/2 ARROS-1 trial is

evaluating half-life.[7]

Single dose: ~50.6 hours;
Steady state: ~35.4 hours.
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Clearance (CL/F) Not yet reported. 15.9 L/h.

Signaling Pathway and Experimental Workflow
Visualizations

To provide a clearer understanding of the drugs' mechanism and the methods used to evaluate

them, the following diagrams have been generated.
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ROS1 signaling pathway inhibited by Zidesamtinib and Repotrectinib.
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Typical experimental workflow for an in-vivo pharmacokinetic study.

Experimental Protocols

Detailed protocols for the clinical trials evaluating Zidesamtinib (ARROS-1) and Repotrectinib
(TRIDENT-1) are registered and can be accessed through clinical trial databases (e.g.,
ClinicalTrials.gov).[1][7][9][10] The following sections describe the general methodologies
employed in preclinical and clinical pharmacokinetic studies.

In Vitro ADME Assays

Early in drug development, a series of in vitro assays are conducted to predict the Absorption,
Distribution, Metabolism, and Excretion (ADME) properties of a compound. These assays help
in selecting candidates with favorable pharmacokinetic characteristics.

e Metabolic Stability:
o Objective: To determine the rate at which the drug is metabolized by liver enzymes.

o Methodology: The test compound (Zidesamtinib or Repotrectinib) is incubated with
human or animal liver microsomes or hepatocytes, which contain key drug-metabolizing
enzymes like Cytochrome P450s (CYPs). The concentration of the parent drug is
measured over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-
MS/MS). The rate of disappearance is used to calculate parameters like intrinsic clearance
and half-life. For Repotrectinib, these studies identified CYP3A4 as the primary
metabolizing enzyme.[6]

e Plasma Protein Binding:
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o Objective: To determine the extent to which a drug binds to proteins in the blood. Only the
unbound (free) drug is typically pharmacologically active and available for metabolism and
excretion.

o Methodology: Equilibrium dialysis is a common method. The drug is added to a plasma
sample in a chamber separated by a semi-permeable membrane from a buffer-filled
chamber. The system is allowed to reach equilibrium, and the drug concentration in both
chambers is measured. The difference is used to calculate the percentage of drug bound
to plasma proteins.

e Permeability Assays:
o Obijective: To predict the absorption of the drug across the intestinal wall.

o Methodology: Caco-2 cell monolayers, which are derived from human colorectal
adenocarcinoma cells and differentiate to form a polarized monolayer with characteristics
of intestinal enterocytes, are often used. The drug is added to one side of the monolayer,
and its appearance on the other side is measured over time to determine the permeability
coefficient.

In Vivo Pharmacokinetic Studies

In vivo studies, typically conducted in animal models (e.g., rodents, canines) before human
trials, provide a more integrated understanding of a drug's pharmacokinetics. Clinical
pharmacokinetic studies are then conducted in humans.

e Study Design:

o Phase 1 Clinical Trials: In human studies, such as the ARROS-1 trial for Zidesamtinib
and the TRIDENT-1 trial for Repotrectinib, pharmacokinetics are intensively evaluated.[7]
[9][10] This is often done in a small group of patients as part of dose-escalation cohorts.[5]

o Dosing: Subjects receive a single oral dose of the drug. For Repotrectinib, doses ranging
from 40 mg to 240 mg have been studied.[11] For Zidesamtinib, doses from 25 mg to 125
mg once daily were evaluated in the Phase 1 portion of its trial.[5]
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o Blood Sampling: Blood samples are collected at multiple time points before and after drug
administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

o Bioanalysis: Plasma is separated from the blood samples, and the concentration of the
drug (and sometimes its major metabolites) is quantified using a validated LC-MS/MS
method.

o Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using
non-compartmental or compartmental modeling software. This analysis yields key
parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time
to maximum concentration (Tmax), clearance (CL), volume of distribution (Vd), and
elimination half-life (t%2).[7]

Conclusion

Repotrectinib has a well-defined pharmacokinetic profile characterized by its oral absorption,
high protein binding, extensive metabolism by CYP3A4, and durable clinical responses.[6]
Zidesamtinib, while earlier in its clinical development, demonstrates a favorable and dose-
dependent pharmacokinetic profile.[5] A key differentiating design feature of Zidesamtinib is its
high selectivity for ROS1 over TRK kinases, which may translate to a better-tolerated safety
profile with fewer neurological side effects, coupled with potent activity against resistance
mutations and in the CNS.[3][4] Continued data from the ARROS-1 trial will be crucial for a
more complete quantitative comparison of these two important targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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